Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-
Description
Benzothiazole derivatives are heterocyclic compounds featuring a benzene ring fused to a thiazole ring. The compound 2-[(1-methyl-1-phenylethyl)thio]benzothiazole is characterized by a thioether group at the 2-position of the benzothiazole core, substituted with a branched 1-methyl-1-phenylethyl moiety. This substituent introduces steric bulk and enhanced lipophilicity, which may influence physicochemical properties (e.g., solubility, melting point) and biological interactions.
Properties
CAS No. |
820961-90-8 |
|---|---|
Molecular Formula |
C16H15NS2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
InChI Key |
IZAYIBCTIIKGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are widely employed to synthesize benzothiazole derivatives. For this compound, the approach involves reacting 2-aminobenzenethiol with electrophilic reagents such as carbonyl compounds or alkyl halides bearing the 1-methyl-1-phenylethyl group. A typical protocol includes:
- Reagents : 2-Aminobenzenethiol, 1-methyl-1-phenylethyl bromide, and a base (e.g., K₂CO₃).
- Conditions : Solvent (DMF or THF), reflux (80–100°C), 12–24 hours.
- Mechanism : The thiol group is deprotonated to form a thiolate ion, which undergoes nucleophilic attack on the alkyl halide. Cyclization forms the benzothiazole ring, with subsequent substitution at the 2-position.
This method offers moderate to high yields (60–85%) but requires careful control of stoichiometry to avoid side reactions such as over-alkylation.
Nucleophilic Substitution
Nucleophilic substitution is the most direct route, leveraging the reactivity of 2-mercaptobenzothiazole with alkyl halides:
Reaction Equation :
$$ \text{2-Mercaptobenzothiazole} + \text{(1-Methyl-1-phenylethyl) Bromide} \xrightarrow{\text{Base}} \text{Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-} + \text{HBr} $$
- Optimized Conditions :
- Yield : 70–90%.
The reaction is highly selective for the 2-position due to the electron-withdrawing nature of the benzothiazole ring, which activates the thiol group for substitution.
Metal-Free Synthesis Using Imidazolium Chloride
Eco-friendly approaches avoid transition metals. A reported method adapts imidazolium chloride as a catalyst for cyclocondensation:
- Reagents : 2-Aminothiophenol, 1-methyl-1-phenylethyl carbonyl derivative, imidazolium chloride.
- Conditions : DMA solvent, 140–160°C, 8–10 hours.
- Mechanism : Imidazolium chloride activates the carbonyl group, facilitating nucleophilic attack by the aminothiophenol. Subsequent cyclization and dehydration yield the target compound.
- Yield : 50–65%, with reduced environmental impact.
This method is advantageous for large-scale synthesis but requires higher temperatures and longer reaction times.
Palladium-Catalyzed Cross-Coupling
Palladium-based catalysts enhance efficiency in challenging substitutions:
- Catalyst : Pd(OAc)₂ (5 mol%).
- Ligand : BINAP or PPh₃.
- Conditions : Toluene, 100°C, 6 hours.
- Yield : 75–88%.
The palladium complex facilitates C–S bond formation, particularly useful for sterically hindered substrates.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | 2-Aminobenzenethiol, Alkyl halide | Reflux, 12–24 h | 60–85% | Scalable, simple setup | Side reactions (over-alkylation) |
| Nucleophilic Substitution | 2-Mercaptobenzothiazole, Alkyl halide | 80°C, 8–12 h | 70–90% | High selectivity, short reaction time | Requires anhydrous conditions |
| Metal-Free | Imidazolium chloride, DMA | 140–160°C, 8–10 h | 50–65% | Eco-friendly, no metal residues | High energy input |
| Palladium-Catalyzed | Pd(OAc)₂, BINAP | 100°C, 6 h | 75–88% | Efficient for steric hindrance | Costly catalysts, purification steps |
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Benzothiazole derivatives, including 2-[(1-methyl-1-phenylethyl)thio]-benzothiazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed as probes for studying biological processes and as inhibitors of specific enzymes.
Medicine: Investigated for their potential as anticancer, antibacterial, and antiviral agents.
Industry: Utilized as vulcanization accelerators, antioxidants, and plant growth regulators.
Mechanism of Action
The mechanism of action of benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the BCL-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to the BH3 binding groove of BCL-2 proteins, these compounds can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Key Observations :
- The 1-methyl-1-phenylethylthio group is bulkier than benzyl or substituted benzyl groups, which may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Electron-withdrawing groups (e.g., Cl in 3b) slightly increase melting points compared to electron-donating groups (e.g., OMe in 3c) due to stronger intermolecular interactions .
- Compounds with heterocyclic substituents (e.g., benzimidazole in compound 8) exhibit distinct hydrogen-bonding interactions, as evidenced by NH signals in NMR .
Anticancer Activity
- 2-((5-Substitutedbenzothiazol-2-yl)thio)acetohydrazides (e.g., compound 4d, 4e, 4h) demonstrated selective cytotoxicity against glioma (C6), lung (A549), and breast (MCF-7) cancer cell lines, with IC₅₀ values <10 μM in some cases .
- N-[4-(Benzothiazole-2-yl)phenyl] derivatives (e.g., compound 16) showed potent activity against colorectal adenocarcinoma (HT-29) cells, attributed to DNA synthesis inhibition and apoptosis induction .
- 2-[(1-Methyl-1-phenylethyl)thio]benzothiazole is hypothesized to exhibit enhanced anticancer activity due to its lipophilic substituent, which may improve blood-brain barrier penetration compared to simpler analogs.
Anticonvulsant Activity
- 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-alkoxybenzothiazol-2-yl)acetamides displayed efficacy in maximal electroshock (MES) tests, with compound 5 showing ED₅₀ = 23.1 mg/kg and low neurotoxicity .
- The bulky 1-methyl-1-phenylethyl group might reduce anticonvulsant activity due to steric hindrance at target receptors.
Antimicrobial and Anti-Inflammatory Activity
- 6-Substituted-2-aminobenzothiazoles exhibited antibacterial activity against Staphylococcus aureus and anti-inflammatory effects in carrageenan-induced edema models .
- The thioether linkage in 2-[(1-methyl-1-phenylethyl)thio]benzothiazole may enhance stability against metabolic degradation compared to amine or hydrazide derivatives.
Physicochemical and Spectral Comparisons
- Spectral Signatures : Thioether-linked benzothiazoles show characteristic C-S stretching at 740–750 cm⁻¹ in IR and CH₂-S protons at δ ~4.9–5.1 in ¹H NMR .
Biological Activity
Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The compound Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- has been studied for its potential therapeutic applications. This article provides a detailed overview of its biological activity based on recent research findings.
1. Antimicrobial Activity
Benzothiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that various benzothiazole compounds possess activity against a range of pathogens, including bacteria and fungi. In a comparative study, certain benzothiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like ciprofloxacin and amphotericin B .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 2-(1,3-benzothiazole-2-yl)-5-(N,N-diethylamino)phenol | Candida albicans | Good antifungal property |
| 2-((5-Chlorobenzothiazol-2-yl)thio)-N-(4-(3-methylpiperidine-1-yl)benzylidene)acetohydrazide | Various bacteria | Good anticancer activity |
2. Anticancer Activity
Benzothiazole derivatives have been extensively researched for their anticancer properties. Compounds containing the benzothiazole moiety have shown cytotoxic effects against various cancer cell lines. For example, a study evaluated a series of benzothiazole derivatives against human cervical cancer cell lines (HeLa), revealing significant growth inhibition .
Case Study: Anticancer Efficacy
In one notable study, the compound 2-(4-amino-3-methylphenyl)benzothiazole was identified as an effective anticancer agent with growth inhibitory properties across multiple tumor cell lines. The structure-activity relationship (SAR) indicated that substituents on the benzothiazole ring significantly influenced its cytotoxicity .
3. Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has also been documented. Research indicates that certain compounds possess the ability to inhibit inflammatory pathways effectively. For instance, N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide exhibited excellent anti-inflammatory activity in preclinical models .
4. Antidiabetic Activity
Benzothiazole compounds have shown promise as antidiabetic agents by inhibiting protein tyrosine phosphatases (PTP). A study reported that several benzothiazole derivatives displayed significant inhibitory effects on PTP1B, which is associated with insulin signaling pathways . This suggests potential for developing new treatments for diabetes-related complications.
5. Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives often correlates with their chemical structure. Modifications at specific positions on the benzothiazole ring can enhance or diminish their pharmacological effects:
| Substituent Position | Effect on Activity |
|---|---|
| Para position | Increased lipophilicity and cytotoxicity |
| Meta position | Reduced binding ability to DNA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
